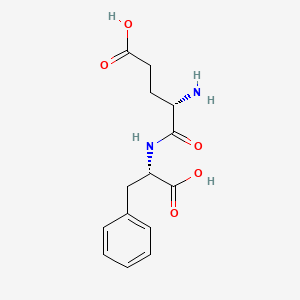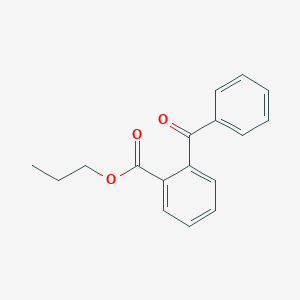
1,1,1-Trifluoro-N,N-bis(trimethylsilyl)silanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1-Trifluoro-N,N-bis(trimethylsilyl)silanamine is an organosilicon compound characterized by the presence of trifluoromethyl and trimethylsilyl groups. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,1,1-Trifluoro-N,N-bis(trimethylsilyl)silanamine can be synthesized through a multi-step process involving the reaction of trimethylchlorosilane with trifluoromethylsulfonamide. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the reactive intermediates. The process involves:
Reaction of Trimethylchlorosilane with Trifluoromethylsulfonamide: This step forms an intermediate compound.
Reaction of the Intermediate with Trimethylsilylamine: This step yields the final product, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
1,1,1-Trifluoro-N,N-bis(trimethylsilyl)silanamine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the trimethylsilyl groups are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The trifluoromethyl group can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include halides and alkoxides. The reactions typically occur in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide or peracids can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution Reactions: Products include derivatives where the trimethylsilyl groups are replaced by other functional groups.
Oxidation and Reduction: Products vary depending on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,1,1-Trifluoro-N,N-bis(trimethylsilyl)silanamine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of silicon-containing compounds.
Biology: Employed in the modification of biomolecules for enhanced stability and reactivity.
Medicine: Investigated for potential use in drug delivery systems due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,1,1-Trifluoro-N,N-bis(trimethylsilyl)silanamine involves its ability to act as a nucleophile or electrophile in various chemical reactions. The trifluoromethyl group imparts electron-withdrawing properties, while the trimethylsilyl groups provide steric hindrance and stability. These properties enable the compound to participate in a wide range of chemical transformations .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,1,1-Trifluoro-N,N-bis(trifluoromethyl)thio]methanesulfonamide
- 1,1,1-Trifluoro-N,N-bis(2-methoxyethyl)methanesulfonamide
- N-Phenyl-bis(trifluoromethanesulfonimide)
Uniqueness
1,1,1-Trifluoro-N,N-bis(trimethylsilyl)silanamine is unique due to its combination of trifluoromethyl and trimethylsilyl groups. This combination imparts distinct chemical properties, such as high stability and reactivity, making it valuable in various applications.
Eigenschaften
CAS-Nummer |
2251-47-0 |
|---|---|
Molekularformel |
C6H18F3NSi3 |
Molekulargewicht |
245.46 g/mol |
IUPAC-Name |
[dimethyl-[trifluorosilyl(trimethylsilyl)amino]silyl]methane |
InChI |
InChI=1S/C6H18F3NSi3/c1-11(2,3)10(12(4,5)6)13(7,8)9/h1-6H3 |
InChI-Schlüssel |
DUOSWQJYNKJKKG-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)N([Si](C)(C)C)[Si](F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


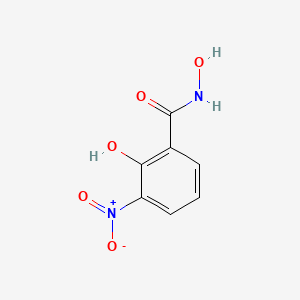
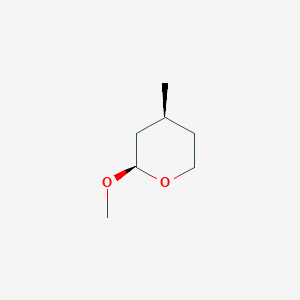
![Pyrimido[4,5-C]quinoline](/img/structure/B14755456.png)
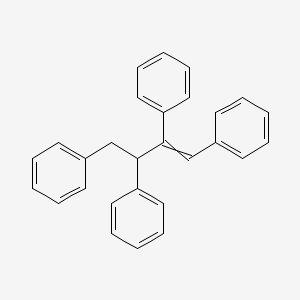
![1-Oxa-5-azaspiro[5.6]dodecane](/img/structure/B14755466.png)
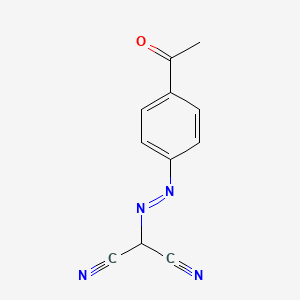
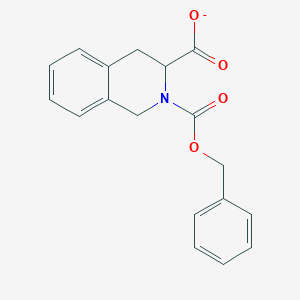
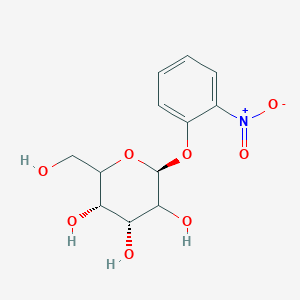
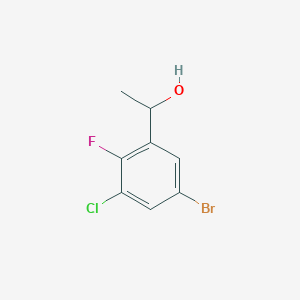
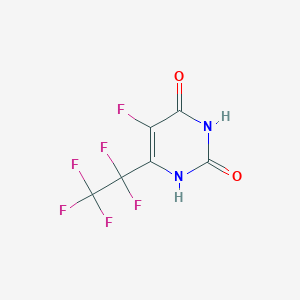
![[(2S,3S,4R,5R,6S)-4,5-diacetyloxy-6-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-2-methyloxan-3-yl] acetate](/img/structure/B14755498.png)

